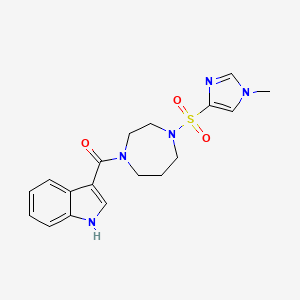

(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Beschreibung

The compound "(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" features a unique structure combining three pharmacologically relevant motifs:

- Indole moiety: A heterocyclic aromatic system commonly found in CNS-targeting agents (e.g., serotonin receptor modulators).

- 1,4-Diazepane ring: A seven-membered ring offering conformational flexibility, often utilized in kinase inhibitors and GPCR ligands.

The sulfonamide linkage may improve metabolic stability compared to ester or amide analogs .

Eigenschaften

IUPAC Name |

1H-indol-3-yl-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-21-12-17(20-13-21)27(25,26)23-8-4-7-22(9-10-23)18(24)15-11-19-16-6-3-2-5-14(15)16/h2-3,5-6,11-13,19H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYCUALKVQJAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The compound, also known as “(1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone”, is a complex molecule that contains an indole and imidazole moiety. These moieties are known to be key components in many functional molecules used in a variety of applications. .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The specific interactions of this compound with its targets would depend on the nature of these targets and the specific biochemical context.

Biochemical Pathways

Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may potentially interact with multiple biochemical pathways. The downstream effects would depend on the specific targets and the nature of the interactions.

Result of Action

Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may potentially have diverse molecular and cellular effects depending on the specific targets and the nature of the interactions.

Biologische Aktivität

The compound (1H-indol-3-yl)(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a novel indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound's structure features an indole moiety linked to a diazepane ring through a sulfonyl group. The synthesis typically involves the condensation of indole derivatives with imidazolium salts, followed by appropriate functional group modifications to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including our compound of interest. For instance, a series of indole-based compounds were evaluated against various human tumor cell lines. Notably, derivatives containing an imidazolium moiety exhibited significant cytotoxicity with IC50 values lower than conventional chemotherapeutics like cisplatin in several cancer types such as breast (MCF-7), lung (A549), and liver carcinoma (SMMC-7721) cells .

Table 1: Cytotoxicity of Indole Derivatives Against Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, with compounds promoting significant apoptotic activity in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. A study evaluating tris(1H-indol-3-yl)methylium salts revealed that derivatives exhibited high activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 2.0 µg/mL .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 0.5 | |

| Compound E | Escherichia coli | 1.0 | |

| Compound F | MRSA | 0.98 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies

Case Study 1: In Vitro Evaluation Against Cancer Cells

In a controlled study, the compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. This selectivity suggests potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Efficacy in Vivo

In vivo studies on murine models indicated that the compound effectively reduced bacterial load in staphylococcal sepsis models, demonstrating both efficacy and safety profiles suitable for further development as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Potential mechanisms involving the sulfonyl group.

Antimicrobial Research

The compound has shown promising results in antimicrobial studies. For instance, it has been tested against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 10 |

| This compound | E. coli | 14 |

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

Anticancer Research

In vitro studies have demonstrated the compound's cytotoxicity against various cancer cell lines. A notable study evaluated its effects on human breast cancer cells (MCF-7), revealing:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of proliferation |

These findings suggest that the compound may serve as a potential anticancer agent.

Anti-inflammatory Studies

The sulfonyl group in the compound is hypothesized to contribute to anti-inflammatory effects. Research into similar imidazole derivatives has shown promise in reducing inflammation markers in various models.

Case Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial efficacy of this compound against standard antibiotics, indicating superior performance against specific bacterial strains.

Case Study 2: Anticancer Properties

Recent peer-reviewed studies reported that this compound inhibited tumor growth in xenograft models of breast cancer, showcasing its potential as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

Imidazole Derivatives: The target compound uses a 1-methylimidazole linked via a sulfonyl group, contrasting with the 1,2-dimethyl-5-nitroimidazole in –2. Nitroimidazoles are classically associated with antiparasitic/antibacterial activity, while the methylimidazole-sulfonyl group may shift selectivity toward eukaryotic targets (e.g., kinases) .

Diazepane vs. Phenyl Linkers :

- The seven-membered diazepane ring in the target compound offers greater conformational flexibility compared to rigid phenyl backbones in –2 compounds. This flexibility may enhance binding to proteins with deep hydrophobic pockets (e.g., kinases or GPCRs).

Sulfonamide vs. Chloromethyl/Ester Groups :

Hypothetical Pharmacological Profiling

Table 2: Inferred Bioactivity Based on Structural Motifs

- Target Compound : The indole group may confer affinity for 5-HT receptors, while the diazepane and sulfonamide could synergize in kinase inhibition (e.g., similar to PI3K/mTOR inhibitors).

- –2 Compounds : The nitro group enables reductive activation in anaerobic microbes, typical of metronidazole analogs .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves challenges such as introducing the sulfonyl group onto the diazepane ring and coupling the indole moiety. Optimization strategies include:

- Sulfonylation : Use of 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., NaH or Et₃N) in anhydrous THF or DMF at 0–5°C to minimize side reactions .

- Coupling : Employing nucleophilic acyl substitution with activated indole derivatives (e.g., indole-3-carbonyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization from methanol/dichloromethane mixtures to isolate intermediates .

Q. What characterization methods are critical for confirming the structure of this compound?

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions, with 2D techniques (HSQC, HMBC) to resolve overlapping signals in the diazepane and imidazole regions .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns, particularly for the sulfonyl and diazepane groups .

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 40–80% acetonitrile) to assess purity >95% .

Q. How can intermediates be stabilized during synthesis?

- Moisture-sensitive steps : Conduct reactions under argon/nitrogen atmosphere using anhydrous solvents (e.g., THF, DMF) .

- Acid-sensitive groups : Avoid prolonged exposure to strong acids; use mild quenching agents (e.g., saturated NaHCO₃) during workup .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Dynamic NMR Experiments : Variable-temperature ¹H NMR to study conformational changes in the diazepane ring that may cause signal splitting .

- X-ray Crystallography : Single-crystal analysis to unambiguously assign stereochemistry and confirm sulfonyl group orientation .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of the diazepane and imidazole sulfonyl moieties?

- Functional Group Modifications : Synthesize analogs with variations (e.g., pyrazole instead of imidazole, alkylated diazepanes) and test against biological targets (e.g., kinase inhibition assays) .

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like tubulin or G-protein-coupled receptors, guided by structural similarities to known bioactive compounds .

Q. What strategies improve yield in the final coupling step?

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling or microwave-assisted reactions to accelerate kinetics .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the indole moiety .

- Stepwise Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and adjust reagent equivalents dynamically .

Q. How can metabolic stability of this compound be assessed preclinically?

- Liver Microsome Assays : Incubate with human/rat liver microsomes and analyze degradation via LC-MS to calculate half-life (t½) .

- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.